(Z)-Ethyl penta-2,4-dienoate
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Overview
Description
(Z)-Ethyl penta-2,4-dienoate: is an organic compound characterized by its conjugated diene structure. This compound is a derivative of penta-2,4-dienoic acid, where the carboxylic acid group is esterified with ethanol. The presence of conjugated double bonds in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Wittig Reaction: One common method to synthesize (Z)-Ethyl penta-2,4-dienoate involves the Wittig reaction. This reaction typically starts with an aldehyde and a phosphonium ylide, leading to the formation of the desired conjugated diene ester.
Isomerization: The (Z)-isomer can be selectively obtained through iodine-mediated isomerization of the corresponding (E)-isomer.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-Ethyl penta-2,4-dienoate can undergo oxidation reactions, typically forming epoxides or other oxygenated derivatives.
Reduction: Reduction of the double bonds can lead to the formation of saturated esters.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated esters.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-Ethyl penta-2,4-dienoate serves as a building block in the synthesis of more complex organic molecules, particularly those with conjugated systems.
Biology and Medicine:
Biological Probes: The compound can be used in the development of biological probes due to its conjugated diene structure, which can interact with various biological molecules.
Industry:
Mechanism of Action
The mechanism of action of (Z)-Ethyl penta-2,4-dienoate in chemical reactions involves the reactivity of its conjugated double bonds. These double bonds can participate in various addition and substitution reactions, making the compound versatile in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
(E)-Ethyl penta-2,4-dienoate: The (E)-isomer of the compound, which has different physical and chemical properties due to the different spatial arrangement of the double bonds.
Penta-2,4-dienoic acid: The parent acid of the ester, which can undergo similar reactions but has different reactivity due to the presence of the carboxylic acid group.
Uniqueness:
- The (Z)-isomer is unique in its spatial arrangement, which can lead to different reactivity and selectivity in chemical reactions compared to the (E)-isomer.
- The conjugated diene structure provides unique electronic properties, making it useful in various applications, such as in the synthesis of UV-absorbing materials .
Properties
Molecular Formula |
C7H10O2 |
---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
ethyl (2Z)-penta-2,4-dienoate |
InChI |
InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3,5-6H,1,4H2,2H3/b6-5- |
InChI Key |
MOJNQUDSDVIYEO-WAYWQWQTSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\C=C |
Canonical SMILES |
CCOC(=O)C=CC=C |
Origin of Product |
United States |
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